

Application Notes and Protocols for BMS-202

Administration in Mouse Models

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Compound of Interest

Compound Name: *Bms-202*
CAS No.: 1675203-84-5
Cat. No.: B606222

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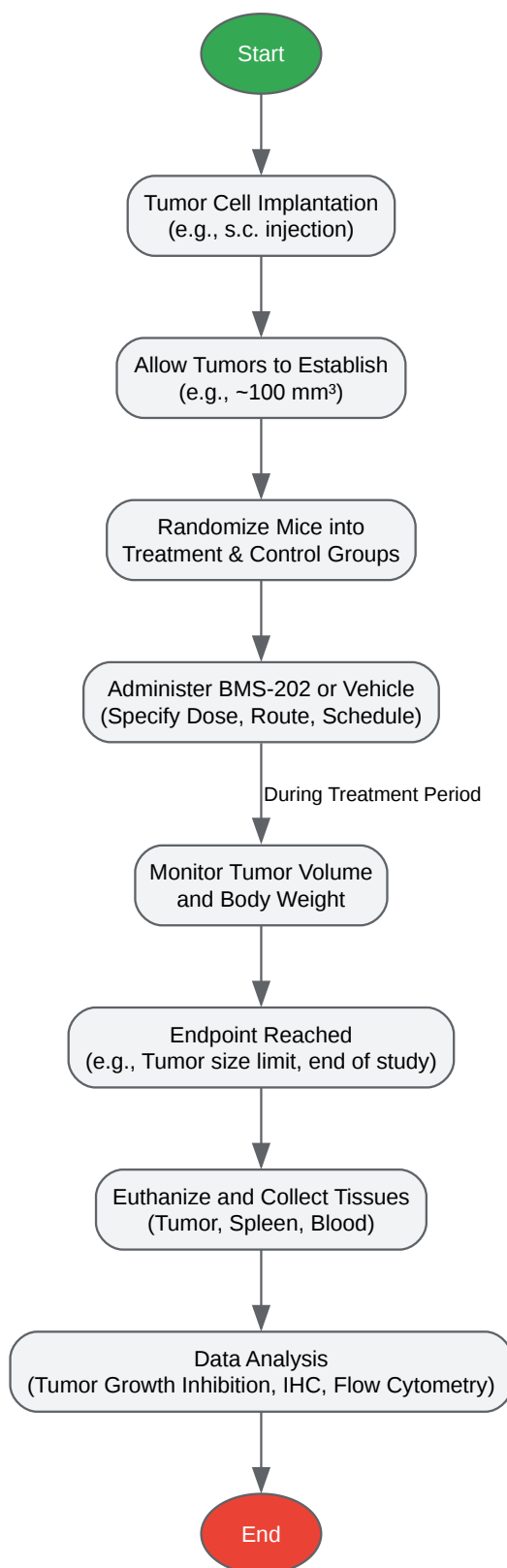
Introduction

BMS-202 is a potent, non-peptidic small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a reported IC₅₀ of 18 nM.[1][2][3] It functions by binding directly to PD-L1, which induces its homodimerization and subsequently blocks its interaction with the PD-1 receptor.[3][4][5][6] This mechanism effectively disrupts a key immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[5][7] The inhibition of PD-1/PD-L1 binding by **BMS-202** has been shown to restore T-cell function, as evidenced by the rescue of IFN- γ production, and to promote an anti-tumor immune response characterized by increased infiltration of CD8⁺ T cells into the tumor microenvironment.[7][8][9][10]

These application notes provide a comprehensive overview of the administration of **BMS-202** in various mouse models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their preclinical study design.

Mechanism of Action: PD-1/PD-L1 Inhibition

BMS-202 exerts its anti-tumor effect by targeting the PD-1/PD-L1 immune checkpoint. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion. **BMS-202** intervenes in this process by binding to PD-L1, causing it to form a homodimer that is incapable of engaging with PD-1. This blockade restores the anti-tumor activity of T cells.



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